ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride
CAS No.: 1032298-75-1
Cat. No.: VC5358151
Molecular Formula: C16H19ClF3N3O2
Molecular Weight: 377.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032298-75-1 |
|---|---|
| Molecular Formula | C16H19ClF3N3O2 |
| Molecular Weight | 377.79 |
| IUPAC Name | ethyl 2-amino-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C16H18F3N3O2.ClH/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19;/h5-8,14H,4,20H2,1-3H3;1H |
| Standard InChI Key | VOHGDXUFYBYGIR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)N.Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name, ethyl 2-amino-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetate hydrochloride, systematically describes its structure:
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A central pyrazole ring (positions 3 and 5 substituted with methyl groups)
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A 3-(trifluoromethyl)phenyl group at position 1
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An ethyl ester-linked aminoacetate moiety at position 4
The trifluoromethyl (-CF₃) group introduces electron-withdrawing effects, while the methyl and ethyl esters enhance lipophilicity—critical for membrane permeability in drug candidates.
Table 1: Key Identifiers and Structural Descriptors
Spectroscopic and Computational Descriptors
The compound’s InChI string (InChI=1S/C16H18F3N3O2.ClH/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19;/h5-8,14H,4,20H2,1-3H3;1H) encodes its connectivity and stereochemical features, enabling precise virtual screening and database searches . Computational tools like PubChem’s Lexichem TK 2.7.0 and OEChem 2.3.0 were used to generate standardized nomenclature and structural representations .
Synthesis and Manufacturing
Industrial-Scale Production Challenges
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Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring.
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Trifluoromethyl Handling: Specialized equipment required for safe CF₃ group introduction due to corrosive byproducts.
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Salt Formation Control: Critical for consistent purity and solubility profiles.
Physicochemical Properties
Stability Considerations
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pH Sensitivity: The hydrochloride salt may dissociate in alkaline conditions, reforming the free base.
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Hydrolytic Degradation: Ester groups susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous storage .
Pharmacological and Biochemical Perspectives
Target Engagement Hypotheses
Pyrazole derivatives are established modulators of:
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Kinase Enzymes: Inhibition of cyclin-dependent kinases (CDKs) or tyrosine kinases due to ATP-binding site interactions.
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G-Protein-Coupled Receptors (GPCRs): Structural mimicry of purine cores in adenosine receptors.
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Ion Channels: Trifluoromethyl groups may enhance binding to voltage-gated channels.
ADMET Predictions
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Absorption: High permeability predicted (CF₃ enhances membrane diffusion).
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Metabolism: Ester hydrolysis by carboxylesterases generates a polar carboxylic acid metabolite.
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Toxicity: Potential hepatotoxicity from trifluoromethylarene bioactivation to reactive intermediates.
Applications in Drug Discovery
Lead Optimization Scaffold
The compound’s modular structure allows for:
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Side Chain Diversification: Substituting the ethyl ester with other alcohols (e.g., isopropyl, benzyl).
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Aromatic Isosterism: Replacing 3-(trifluoromethyl)phenyl with pyridyl or thiophene rings.
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Salt Forms: Exploring alternative counterions (e.g., sulfate, mesylate) for improved solubility .
Case Studies in Medicinal Chemistry
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Anticancer Agents: Analogous pyrazole-acetates show IC₅₀ values <10 µM against breast cancer cell lines.
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Anti-Inflammatory Drugs: Trifluoromethylpyrazoles inhibit COX-2 with >100-fold selectivity over COX-1.
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